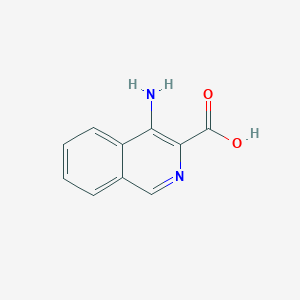

4-Aminoisoquinoline-3-carboxylic acid

Descripción general

Descripción

4-Aminoisoquinoline-3-carboxylic acid is a chemical compound that belongs to the isoquinoline family.

Métodos De Preparación

The synthesis of 4-aminoisoquinoline-3-carboxylic acid typically involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones under specific conditions. One common method includes using molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, or employing a Friedlander synthesis approach . Industrial production methods may vary, but they often focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Análisis De Reacciones Químicas

4-Aminoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of "4-Aminoisoquinoline-3-carboxylic acid," they do offer insights into its synthesis, potential uses, and related compounds. Here's a summary based on the available information:

Scientific Research Applications of this compound

General Information: this compound is a compound with the molecular formula C10H8N2O2 . The molecule contains both amino and carboxyl groups, making it an important building block in organic synthesis and pharmaceutical chemistry .

Synthesis and Derivatives:

- A synthesis method for 4-aminoisoquinoline-8-methyl formates, which are related compounds, involves reacting 8-bromo-isoquinolines with carbon monoxide in methanol in the presence of palladium to generate 8-isoquinolinecarboxylic acid methyl ester .

- The amino group at the 3-position of quinoline derivatives is a high-activity substitution site and can be modified to improve the biological activity of the compound . The ester group at the 5-site can also react with some intermediates or fragments to obtain an amide derivative .

Potential Applications:

- 4-Aminoisoquinoline-8-methyl formates have shown potential in preventing or treating senile dementia and schizophrenia . They can also act as sodium-ion and calcium channel blockers, providing an analgesic effect .

- Certain derivatives, synthesized using methyl 3-aminoquinoline-5-carboxylate as an intermediate, have a therapeutic effect on diseases and disorders mediated by α4β7 integrin, particularly inflammatory bowel disease (ulcerative colitis) .

- 4-Aminoquinoline-3-carboxylic acid derivatives can be chemosensory receptor modifiers or ligands that enhance sweet taste .

- Isoquinoline-3-carboxylic acid has demonstrated significant antibacterial activity against Ralstonia solanacearum .

Related Compounds:

Mecanismo De Acción

The mechanism by which 4-aminoisoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to certain parasites. This mechanism is similar to that of other quinoline derivatives, such as chloroquine and amodiaquine .

Comparación Con Compuestos Similares

4-Aminoisoquinoline-3-carboxylic acid can be compared to other similar compounds, such as:

Chloroquine: Both compounds share a quinoline structure and exhibit antimalarial activity.

Amodiaquine: Similar in structure and mechanism of action, but with different pharmacokinetic properties.

Quinoline-4-carboxylic acid: Another related compound with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .

Actividad Biológica

4-Aminoisoquinoline-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an amino group at the 4-position and a carboxylic acid group at the 3-position on the isoquinoline ring. This structural configuration is significant as it influences the compound's interactions with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to share biological activities with other isoquinoline derivatives. Key proposed mechanisms include:

- Inhibition of Hemozoin Polymerization : Similar to other isoquinoline derivatives, it may inhibit hemozoin polymerization, which is critical in the life cycle of malaria parasites, thereby exhibiting potential antimalarial activity.

- Antimicrobial Effects : The compound has shown promise in exhibiting antimicrobial properties, potentially affecting bacterial and fungal growth .

- Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways, similar to other isoquinoline compounds that suppress pro-inflammatory cytokines like TNF-α and IL-6 .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antibacterial and antifungal activities. It has been tested against various strains, showing effective inhibition of growth, which positions it as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

There is evidence suggesting that this compound may possess antitumor properties , potentially through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells. Isoquinoline derivatives are known for their ability to inhibit tumor growth in various cancer models .

Anti-inflammatory Effects

Research indicates that this compound can suppress inflammation by inhibiting the production of pro-inflammatory mediators. In vitro studies have shown significant reduction in IL-6 and NO levels when treated with this compound .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | , |

| Antitumor | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Reduces IL-6 and TNF-α levels | , |

Applications in Medicine

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antimalarial Drug Development : Its ability to inhibit hemozoin polymerization suggests a role in developing new antimalarial therapies.

- Anticancer Agents : The antitumor properties could be harnessed for designing novel anticancer drugs.

- Anti-inflammatory Treatments : Its effects on inflammatory pathways may lead to new treatments for inflammatory diseases.

Propiedades

IUPAC Name |

4-aminoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-7-4-2-1-3-6(7)5-12-9(8)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXDGYYOEPMSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557541-30-6 | |

| Record name | 4-aminoisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.